1,5-Dimethyl-1,2-dihydro-3H-pyrazole-3-thione
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Overview
Description
1,5-Dimethyl-1,2-dihydro-3H-pyrazole-3-thione is a heterocyclic compound that belongs to the pyrazole family It is characterized by a five-membered ring structure containing two nitrogen atoms and a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1,2-dihydro-3H-pyrazole-3-thione can be synthesized through several methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction typically proceeds under acidic or basic conditions, and the choice of solvent can influence the yield and purity of the product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and high throughput. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1,2-dihydro-3H-pyrazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,5-Dimethyl-1,2-dihydro-3H-pyrazole-3-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1,2-dihydro-3H-pyrazole-3-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole-5-thiol
- 1,5-Dimethyl-1H-pyrazole-3-thiol
- 3,5-Dimethyl-1H-pyrazole-4-thione
Uniqueness
1,5-Dimethyl-1,2-dihydro-3H-pyrazole-3-thione is unique due to its specific substitution pattern and the presence of the thione group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C5H8N2S |
---|---|
Molecular Weight |
128.20 g/mol |
IUPAC Name |
2,3-dimethyl-1H-pyrazole-5-thione |
InChI |
InChI=1S/C5H8N2S/c1-4-3-5(8)6-7(4)2/h3H,1-2H3,(H,6,8) |
InChI Key |
CFGZJTZUXMCKFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)NN1C |
Origin of Product |
United States |
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